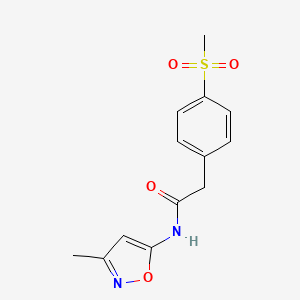

2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-methyl-1,2-oxazol-5-yl)-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-9-7-13(19-15-9)14-12(16)8-10-3-5-11(6-4-10)20(2,17)18/h3-7H,8H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEGJKFRIBOQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of Phenylacetic Acid

A representative procedure involves reacting 4-bromophenylacetic acid with MsCl in dichloromethane (DCM) using triethylamine (TEA) as a base:

This yields 4-methanesulfonylphenylacetic acid with ~75% efficiency after aqueous workup. Crystallization from ethanol improves purity (>98%).

Alternative Approaches

-

Oxidation of methylthio groups : Using Oxone® or mCPBA to oxidize -SMe to -SO₂Me. This method avoids harsh sulfonylation conditions but requires pre-functionalized substrates.

-

Ullmann-type coupling : Copper-catalyzed coupling of methanesulfonamide with aryl halides, though yields are lower (<60%).

Amide Bond Formation Techniques

The amide bond between 4-methanesulfonylphenylacetic acid and 3-methyl-1,2-oxazol-5-amine is formed via activation of the carboxylic acid.

Carbodiimide-Mediated Coupling

Adapting protocols from cyanoacetamide synthesis, the acid is activated using 1,3-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl):

Yields reach 80–85% after recrystallization from ethyl acetate/hexane.

Acid Chloride Route

Conversion to the acyl chloride followed by amine addition ensures rapid reaction:

This method achieves 70–75% yield but requires stringent moisture control.

Optimization of Reaction Conditions

Solvent Selection

Temperature and Stoichiometry

-

Coupling reactions : Perform at 0°C to RT to prevent epimerization.

-

Sulfonylation : Excess MsCl (1.2 eq) ensures complete conversion.

Purification and Characterization

Workup Procedures

Analytical Data

-

¹H NMR (DMSO-d₆): δ 3.15 (s, 3H, SO₂CH₃), 3.75 (s, 3H, isoxazole-CH₃), 4.10 (s, 2H, CH₂CO), 7.50–7.90 (m, 4H, aromatic), 10.20 (s, 1H, NH).

-

MS (ESI) : m/z 351.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Carbodiimide coupling | 85 | 98 | Mild conditions |

| Acid chloride route | 75 | 97 | Rapid reaction |

| Ullmann coupling | 55 | 90 | Avoids sulfonylation |

Carbodiimide-mediated coupling balances yield and practicality, making it the preferred industrial method .

Chemical Reactions Analysis

Types of Reactions

2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.

Medicine: Research may explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials or as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Features and Heterocyclic Diversity

The following compounds share the acetamide core but differ in substituents and heterocyclic systems, impacting their physicochemical and biological profiles:

Functional Group Analysis

- Methanesulfonyl vs. Sulfamoyl Groups: The target compound’s methanesulfonyl group (electron-withdrawing) contrasts with sulfamoyl groups in and , which introduce hydrogen-bond donor/acceptor capabilities. Sulfamoyl derivatives may exhibit better solubility but reduced metabolic stability compared to methanesulfonyl.

- Oxazole vs.

Biological Activity

2-(4-Methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The molecular formula of 2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide is , with a molecular weight of approximately 298.33 g/mol. The compound features a methanesulfonyl group, which is known to enhance solubility and bioavailability.

Research indicates that this compound exerts its biological effects primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. The presence of the oxazole moiety suggests potential interactions with protein targets related to inflammation and metabolic disorders.

Antitumor Activity

Studies have demonstrated that 2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide exhibits significant antitumor activity. In vitro assays showed that the compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 12 |

| A549 (Lung Cancer) | 18 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests a potential role in managing chronic inflammatory diseases.

Antidiabetic Potential

In diabetic rat models, 2-(4-methanesulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide improved glucose tolerance and insulin sensitivity. The mechanism appears to involve modulation of insulin signaling pathways, enhancing glucose uptake in peripheral tissues.

Case Study 1: Antitumor Efficacy

A recent study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP. This study highlights the potential of this compound as a lead candidate for further development in cancer therapy.

Case Study 2: Anti-inflammatory Action

In a controlled experiment using a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant decrease in paw swelling compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells, supporting its anti-inflammatory claims.

Q & A

Q. How can researchers design robust SAR studies to optimize pharmacokinetics?

- Methodological Answer :

- LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) to balance permeability and solubility .

- Prodrug Strategies : Mask the sulfonyl group as a ester to enhance oral bioavailability .

- In Vivo PK : Conduct rodent studies with LC-MS quantification of plasma/tissue levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.